Bienvenue dans la boutique en ligne BenchChem!

LY2780301

PI3K/AKT/mTOR signaling dual kinase inhibition target coverage

LY2780301 is an orally bioavailable, ATP-competitive small molecule that simultaneously inhibits two critical nodes in the PI3K/AKT/mTOR signaling axis: the serine/threonine kinase AKT (protein kinase B) and its downstream effector p70 ribosomal protein S6 kinase (p70S6K). Unlike single-target AKT inhibitors such as MK-2206, ipatasertib, or capivasertib that block only one level of the pathway, LY2780301's dual inhibition profile was designed to provide more comprehensive pathway blockade and potentially mitigate feedback reactivation through p70S6K, a resistance mechanism observed with AKT-only inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1574367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2780301
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Why LY2780301 Remains a Compelling Dual p70S6K/AKT Inhibitor for PI3K/AKT/mTOR-Driven Oncology Research Procurement


LY2780301 is an orally bioavailable, ATP-competitive small molecule that simultaneously inhibits two critical nodes in the PI3K/AKT/mTOR signaling axis: the serine/threonine kinase AKT (protein kinase B) and its downstream effector p70 ribosomal protein S6 kinase (p70S6K) . Unlike single-target AKT inhibitors such as MK-2206, ipatasertib, or capivasertib that block only one level of the pathway, LY2780301's dual inhibition profile was designed to provide more comprehensive pathway blockade and potentially mitigate feedback reactivation through p70S6K, a resistance mechanism observed with AKT-only inhibitors . The compound progressed through Phase I/II clinical evaluation, establishing a recommended Phase II dose (RP2D) of 500 mg QD with characterized safety, pharmacokinetic, and pharmacodynamic profiles in molecularly selected patient populations .

Why Simple AKT Inhibitor Substitution Fails: The Functional Relevance of Dual p70S6K/AKT Targeting with LY2780301 in PI3K Pathway-Dependent Cancers


Inhibitors targeting only AKT (e.g., MK-2206, ipatasertib, capivasertib) face a well-documented liability: the loss of negative feedback regulation via S6K can paradoxically reactivate upstream receptor tyrosine kinase signaling through IRS-1, thereby limiting pathway suppression and clinical efficacy . Furthermore, an earlier-generation single-target p70S6K inhibitor, LY2584702, demonstrated only modest clinical activity with manageable safety but lacked the simultaneous AKT blockade necessary for robust antitumor effect . LY2780301's dual AKT/p70S6K inhibition simultaneously blocks both the proximal kinase (AKT) and its key downstream substrate (p70S6K) within a single molecular entity, an approach that is mechanistically distinct from the more common pan-AKT or single-node strategies. In contrast to AT7867, another dual AKT/p70S6K inhibitor that also inhibits PKA (IC50 = 20 nM), LY2780301's selectivity profile—while not fully disclosed in the public domain—was described as highly selective for p70S6K and AKT in its primary literature, suggesting a narrower off-target burden . These mechanistic distinctions carry direct implications for procurement: substituting LY2780301 with a pan-AKT agent risks incomplete pathway coverage, while substituting with an earlier-generation dual inhibitor such as AT7867—which has no clinical data—introduces uncharacterized safety risk .

Product-Specific Quantitative Differentiation Evidence for LY2780301 Against Closest p70S6K/AKT and Pan-AKT Comparators


Dual p70S6K/AKT Inhibition vs. Pan-AKT Only: Target Coverage Profile of LY2780301 Compared to MK-2206, Ipatasertib, and Capivasertib

LY2780301 is a dual inhibitor of both AKT and p70S6K, contrasting with the most clinically advanced AKT inhibitors—MK-2206 (allosteric pan-AKT), ipatasertib (ATP-competitive pan-AKT), and capivasertib (ATP-competitive pan-AKT)—which inhibit AKT isoforms only . In a comparative pharmacology table of AKT inhibitors, LY2780301 is uniquely classified as targeting AKT1/2/3 plus p70S6K, a profile shared only with M2698 and MSC2363318A among clinically evaluated agents . Single-node AKT inhibitors are susceptible to feedback reactivation of p70S6K via mTORC1, potentially sustaining downstream S6 phosphorylation and protein translation despite AKT blockade . The dual inhibition strategy embodied by LY2780301 directly addresses this escape mechanism at the molecular target level.

PI3K/AKT/mTOR signaling dual kinase inhibition target coverage feedback reactivation

Clinical Pharmacodynamic Target Engagement: LY2780301 Demonstrates >50% pS6 Suppression in Patient Skin Biopsies at 500 mg QD

In the first-in-human Phase I trial of LY2780301 (N = 32 patients), the primary pharmacodynamic endpoint was inhibition of phosphorylated ribosomal protein S6 (pS6)—a direct downstream substrate of p70S6K—assessed in skin biopsies . Among patients receiving 500 mg daily (the recommended Phase II dose), more than 50% exhibited reduced S6 phosphorylation in skin biopsies at Day 8 of treatment . This in-human pharmacodynamic evidence of target engagement is a distinguishing feature, as the closely related dual inhibitor AT7867 has no published clinical pharmacodynamic data (no clinical trials reported) , and M2698, another p70S6K/AKT dual inhibitor, reported clinical outcomes but did not emphasize pS6 modulation in skin as a primary PD endpoint in its Phase I study .

pharmacodynamic biomarker pS6 inhibition target engagement Phase I clinical trial

Clinical Pharmacokinetic Profile: LY2780301 Achieves Efficacious Plasma Exposures with Once-Daily Oral Dosing and Characterized Half-Life of 24 Hours

LY2780301 demonstrates a favorable human pharmacokinetic profile with a terminal half-life (t1/2) of approximately 24 hours, supporting once-daily (QD) oral dosing . At the recommended Phase II dose of 500 mg QD, plasma exposures of LY2780301 exceeded the predicted efficacious exposure threshold in all patients, with AUC_{0-24h} values greater than 25,000 ng*hr/mL . Apparent oral clearance (CL/F) was estimated at 4.5 L/h . In contrast, MK-2206—an allosteric pan-AKT inhibitor—requires alternate-day (QOD) dosing due to its long half-life (t1/2 approximately 60-80 hours) and exhibits significant inter-patient variability in exposure . The QD dosing schedule of LY2780301 offers practical advantages for both clinical feasibility and preclinical combination studies requiring consistent daily target coverage.

oral bioavailability pharmacokinetics half-life once-daily dosing

Combination Clinical Efficacy: LY2780301 Plus Paclitaxel Achieves 63.9% 6-Month ORR in HER2-Negative Advanced Breast Cancer (TAKTIC Phase II)

In the TAKTIC Phase IB/II study (N = 51), LY2780301 500 mg QD combined with weekly paclitaxel (80 mg/m²) in patients with HER2-negative advanced breast cancer achieved a 6-month objective response rate (ORR) of 63.9% (95% CI: 48.8–76.8) in the overall population and 55% (95% CI: 35–73.7) in the PI3K/AKT pathway-activated (PI3KAKT+) subgroup . This combination was feasible with manageable toxicity: the main drug-related adverse events included neuropathy (75%, Grade 3-4 in 8%), asthenia (58%, no Grade 3-4), and ungual toxicity (50%, Grade 3-4 in 25%) . For context, a benchmark Phase III study of paclitaxel alone in metastatic breast cancer reported an ORR of approximately 22-29%, though cross-trial comparisons should be interpreted with caution . No comparator dual p70S6K/AKT inhibitor has reported a randomized or controlled Phase II dataset in combination with weekly paclitaxel in HER2-negative breast cancer.

advanced breast cancer paclitaxel combination objective response rate Phase II clinical trial

Preclinical Efficacy in ER-Negative Breast Cancer Prevention Model: LY2780301 Suppresses p70S6K-Driven Proliferation in hMECs via Cyclin B1/G0-G1 Arrest

In an ER-negative breast cancer prevention model, LY2780301 drastically decreased proliferation of human mammary epithelial cells (hMECs) harboring ErbB2-induced p70S6K activation, with the mechanism attributed to Cyclin B1 inhibition and cell cycle blockade at the G0-G1 phase . This effect was observed selectively in p70S6K-activated cells, as LY2780301 did not significantly reverse abnormal acinar morphology, indicating context-dependent, p70S6K-driven antiproliferative activity . In the MMTV-neu transgenic mouse model of ER-negative breast cancer, a brief treatment with LY2780301 was sufficient to suppress S6 phosphorylation and reduce cell proliferation in hyperplastic lesions (atypical ductal hyperplasia and mammary intraepithelial neoplasia) . No published study has evaluated AT7867 or M2698 in this specific ER-negative breast cancer prevention context, making LY2780301 the only dual p70S6K/AKT inhibitor with peer-reviewed efficacy data in this disease setting.

ER-negative breast cancer p70S6K activation cell cycle arrest cancer prevention

Molecularly-Selected Patient Enrichment Strategy: LY2780301 Combination Achieves 74% Disease Control Rate at Cycle 2 in PI3K/AKT/mTOR-Altered Tumors (INPAKT Phase IB)

In the INPAKT Phase IB study (N = 50), LY2780301 500 mg QD combined with gemcitabine (750-1000 mg/m²) was evaluated in patients prospectively selected for PI3K/AKT/mTOR pathway molecular alterations . The patient population was predominantly enriched for PI3K mutations/amplifications (60%) and PTEN gene/protein inactivation (42%) . At Cycle 2, the disease control rate (DCR) was 74%, and two patients (5%) achieved a partial response . This molecularly-guided patient selection strategy contrasts with the first-in-human LY2780301 monotherapy study, which enrolled a non-molecularly selected population and observed only prolonged stable disease as the best response . The DCR of 74% in a molecularly enriched population underscores the importance of biomarker-driven procurement for translational studies. No comparable Phase IB dataset using molecular selection with gemcitabine backbone has been published for MK-2206, AT7867, or M2698.

molecular selection PI3K/AKT/mTOR alterations disease control rate gemcitabine combination

Evidence-Backed Research and Procurement Application Scenarios for LY2780301 Based on Validated Preclinical and Clinical Differentiation Data


Investigating PI3K/AKT/mTOR Feedback Reactivation and Adaptive Resistance Mechanisms Requiring Dual AKT/p70S6K Coverage

Research teams studying mTORC1-dependent feedback activation of AKT or p70S6K-driven resistance to single-agent AKT inhibitors should procure LY2780301 rather than pan-AKT-only inhibitors (e.g., MK-2206, ipatasertib, capivasertib). The dual-node inhibition profile uniquely addresses the S6K-mediated feedback loop that limits the efficacy of AKT-only blockade . The compound's characterized human PK profile (t1/2 ≈ 24 h, QD dosing) and in-human PD evidence (>50% pS6 suppression in skin at 500 mg) provide experimentally validated target engagement benchmarks for feedback reactivation studies .

Translational Research in ER-Negative Breast Cancer Prevention Focused on Aberrant p70S6K Activation

For laboratories investigating ER-negative breast cancer prevention strategies, LY2780301 is the only dual AKT/p70S6K inhibitor with peer-reviewed, disease-specific preclinical efficacy data in hMEC models with ErbB2-induced p70S6K activation and in MMTV-neu transgenic mice . The compound's documented mechanism—Cyclin B1 inhibition and G0-G1 cell cycle arrest selectively in p70S6K-activated cells—provides a mechanistic framework for experimental design, and its efficacy in reducing proliferation in hyperplastic lesions supports its use in prevention-focused in vivo studies where other dual inhibitors (AT7867, M2698) lack comparable context-specific validation .

Designing Paclitaxel-Based Combination Regimens for HER2-Negative Advanced Breast Cancer with Clinical Efficacy Benchmarks

Investigators developing taxane-based combination therapies for HER2-negative advanced breast cancer should consider LY2780301 based on the TAKTIC Phase II 6-month ORR of 63.9% when combined with weekly paclitaxel . This dataset provides a clinically derived efficacy benchmark that can inform preclinical combination study design, dose scheduling, and endpoint selection. The manageable toxicity profile (neuropathy 75%, asthenia 58%, ungual toxicity 50%) is quantitatively characterized, enabling risk-benefit assessment for new combination strategies .

Molecularly-Guided Translational Studies in PI3K/AKT/mTOR-Altered Tumors Using Gemcitabine Backbone Therapy

Research programs employing genotype-directed therapeutic strategies for tumors harboring PI3K mutations, PTEN loss, or other PI3K/AKT/mTOR pathway alterations should select LY2780301 for combination studies with gemcitabine based on the INPAKT Phase IB results showing 74% DCR at Cycle 2 in a prospectively molecularly selected population . The predominance of PI3K mutations (60%) and PTEN inactivation (42%) in the study population provides a defined molecular context for preclinical model selection and procurement justification . This scenario is particularly relevant as no comparable molecularly enriched combination dataset exists for other dual p70S6K/AKT inhibitors.

Quote Request

Request a Quote for LY2780301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.